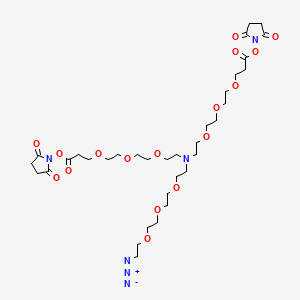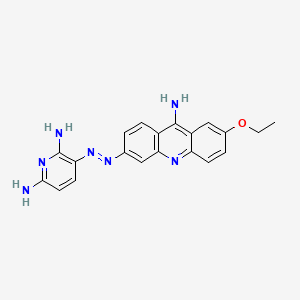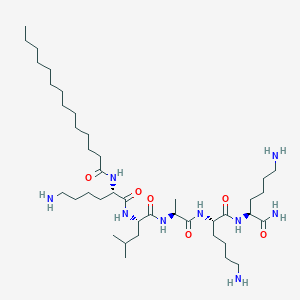
N-(Azido-PEG3)-N-bis(PEG3-NHS ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a branched PEG derivative with a terminal azide group and two terminal NHS esters. The azide group enables PEGylation via Click Chemistry. The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Applications De Recherche Scientifique
Synthesis and Structural Applications
Umbrella-Like Poly(ethylene glycol) Synthesis : N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is utilized in the synthesis of "umbrella-like" poly(ethylene glycol) (PEG) structures for bioconjugation. A novel strategy involved synthesizing three-arm PEG (PEG3) and subsequently hydrolyzing it to generate a hydroxyl group at the junction point, enabling modification to bioactive groups like carboxyl, active ester, amino, etc. The structure's well-defined nature is suitable for protein conjugation, as demonstrated with interferon α-2b (Zhang, Wang, & Huang, 2010).
Bioconjugation and Dipeptide Synthesis : N-(Azido-PEG3)-N-bis(PEG3-NHS ester) has been involved in dipeptide synthesis, with methods utilizing N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents. The coupling reaction with amines can occur under mild conditions without additional acid/base, streamlining purification and offering cost-effectiveness for drug production (Huang & Feng, 2016).
Drug Delivery and Therapeutics
Polymeric Conjugation for Drug Delivery : The compound has been used in the synthesis of dendritic and linear PEG polymers conjugated with anticancer drugs like paclitaxel. The difference in polymeric architectures influences drug solubility and cytotoxicity, with dendritic polymer conjugates showing promise as drug carriers due to enhanced cytotoxicity and potential improvement in drug solubility (Khandare et al., 2006).
Immunoglobulin-based Therapeutics : The compound has been applied in the engineering of erythrocyte membranes to display antibodies, enhancing therapeutic efficacy and lifetime while minimizing side effects. This approach is significant in addressing challenges like short in vivo lifetimes of therapeutic immunoglobulins and immunologic consequences of antibody-antigen complexes (Ji et al., 2019).
PEGylation of Biopharmaceuticals : N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is instrumental in the PEGylation process of peptides or proteins, a technique that enhances bioavailability and reduces immunogenicity of biopharmaceuticals. The PEGylation reagents often contain different PEG chain lengths, chosen for reaction specificity and desired chain branching (Crafts et al., 2016).
Biomaterials and Hydrogels
OMNCL Hydrogel Formation : The compound has been used in oxo-ester mediated native chemical ligation (OMNCL) for polymer hydrogel formation, in-vitro cell encapsulation, and in-vivo implantation. Hydrogels formed through this method can swell and contract to reach equilibrium, showing unique mechanical properties and potential for various biological applications (Strehin et al., 2013).
Poly(ethylene glycol)-tethered Polymers : The compound aids in the synthesis of polymers like poly(ethylene glycol)-tethered poly(propylene fumarate), which can be modified with bioactive molecules for targeted applications. This method is valuable for preparing triblock copolymers and coupling biologically active molecules, demonstrating its utility in regenerative medicine (Jo, Engel, & Mikos, 2000).
Propriétés
Numéro CAS |
2055042-58-3 |
|---|---|
Nom du produit |
N-(Azido-PEG3)-N-bis(PEG3-NHS ester) |
Formule moléculaire |
C34H56N6O17 |
Poids moléculaire |
820.85 |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H56N6O17/c35-37-36-7-13-49-19-25-55-28-22-52-16-10-38(8-14-50-20-26-53-23-17-47-11-5-33(45)56-39-29(41)1-2-30(39)42)9-15-51-21-27-54-24-18-48-12-6-34(46)57-40-31(43)3-4-32(40)44/h1-28H2 |
Clé InChI |
COTRNYFYJHTWFS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCN=[N+]=[N-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(Azido-PEG3)-N-bis(PEG3-NHS ester) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)



![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)
![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)
![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)





![5-Hydroxy-2,2,6,6-tetramethyl-4-[2-methyl-1-[2,4,6-trihydroxy-3-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione](/img/structure/B609383.png)